Palmitanilide

Antimicrobial Agents Gram-Positive Bacteria Cell Membrane Disruption

Palmitanilide (CAS 6832-98-0, >98% purity) is a structurally distinct fatty acid anilide for Gram-positive antimicrobial research and FAAH inhibition studies. Its specific 16-carbon chain and unsubstituted aniline head provide a unique electrostatic binding mechanism against Bacillus cereus, not shared by shorter-chain analogs. With a mild FAAH IC50 of ~1.95 µM, it serves as an essential baseline control, unlike potent nanomolar inhibitors that abolish enzyme activity altogether. Ideal for membrane interaction studies, biocatalysis optimization (lipase-catalyzed synthesis, 88.9% yield), and analytical reference (mp 90-93°C). Available in bulk; inquire for custom packaging.

Molecular Formula C22H37NO
Molecular Weight 331.5 g/mol
CAS No. 6832-98-0
Cat. No. B1219662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitanilide
CAS6832-98-0
Synonymspalmitanilide
Molecular FormulaC22H37NO
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24)
InChIKeyVENJCACPSJGPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitanilide (CAS 6832-98-0): Procurement and Scientific Selection Guide for the N-Phenyl Amide of Palmitic Acid


Palmitanilide (CAS 6832-98-0), also known as N-palmitoylaniline or N-phenylhexadecanamide, is a fatty acid anilide formed by the condensation of palmitic acid and aniline [1]. It is a long-chain fatty acid amide that is primarily characterized by its activity against Gram-positive bacteria and its role as a weak inhibitor of fatty acid amide hydrolase (FAAH) [2][3]. This compound serves as a specific tool in antimicrobial research and as a structural comparator in endocannabinoid system studies.

Why Palmitanilide Cannot Be Substituted with Other Fatty Acid Anilides or Amides


The structural and functional properties of Palmitanilide are highly specific to its exact chain length and head group, making generic substitution with other fatty acid amides or anilides problematic. Its 16-carbon palmitoyl chain and unsubstituted aniline head confer a unique electrostatic binding mechanism against Gram-positive bacteria that is not universally shared by shorter-chain analogs or substituted anilides [1]. Furthermore, its modest and specific FAAH inhibition profile (IC50 ~1.95 µM) is distinct from the potent, nanomolar-range inhibition exhibited by many synthetic FAAH inhibitors, meaning it cannot be used interchangeably as a tool compound in endocannabinoid research [2]. Simply substituting Palmitanilide with a compound like palmitoylethanolamide (PEA) or a more potent FAAH inhibitor would fundamentally alter the experimental outcome, as detailed in the quantitative evidence below.

Quantitative Evidence for Selecting Palmitanilide (CAS 6832-98-0) over Analogs


Direct Antimicrobial Activity of Palmitanilide Against Bacillus cereus

Palmitanilide exhibits specific antibacterial activity against Gram-positive bacteria, such as Bacillus cereus, through a mechanism involving electrostatic binding to cell wall components, leading to membrane alteration and loss of normal cellular function [1][2]. This is in contrast to other fatty acid amides and anilides, which show variable activity dependent on chain length and aromatic substitution. The compound's activity is a defining feature for its selection in antimicrobial studies.

Antimicrobial Agents Gram-Positive Bacteria Cell Membrane Disruption

Modest FAAH Inhibition by Palmitanilide Compared to Potent Synthetic Inhibitors

Palmitanilide acts as a weak inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading anandamide and other fatty acid amides [1]. Its inhibitory potency (IC50 = 1.95 µM) is several orders of magnitude lower than that of optimized synthetic FAAH inhibitors, such as certain carbamate derivatives (e.g., Compound 4 in a recent study with an IC50 of 10 nM) [2]. This positions Palmitanilide as a useful comparator or control compound in FAAH inhibition assays, rather than as a potent inhibitor itself.

Endocannabinoid System FAAH Inhibitors Anandamide Metabolism

Enzymatic Synthesis Efficiency of Palmitanilide as a Benchmark

The enzymatic synthesis of Palmitanilide using Mucor miehei lipase (Lipozyme IM20) provides a defined, high-yield benchmark for the production of fatty acid anilides under mild conditions. The maximum reported yield of 88.9% after 24 hours at 40°C serves as a quantifiable reference point for process optimization and for comparing the synthetic accessibility of related compounds [1].

Green Chemistry Lipase Catalysis Fatty Acid Amide Synthesis

Defined Physical Property Data for Palmitanilide from Authoritative Sources

Palmitanilide is characterized by a narrow and well-defined melting point range (90.0 to 93.0 °C) and high purity (>98.0% by HPLC and total nitrogen) as documented by major chemical suppliers . This level of purity and precise thermal characterization is essential for reproducibility in research applications and serves as a quality benchmark when compared to less rigorously defined or lower-purity fatty acid amide preparations.

Physical Chemistry Analytical Standards Material Characterization

Palmitanilide's Specificity as an Anilide versus Ethanolamide FAAH Substrates

In the context of Fatty Acid Amide Hydrolase (FAAH) substrate recognition, Palmitanilide (an anilide) exhibits a distinct inhibition profile compared to the endogenous ethanolamide, Palmitoylethanolamide (PEA). While PEA is a primary endogenous substrate with an IC50 in the sub-micromolar range, Palmitanilide's IC50 is approximately 1.95 µM [1][2]. This difference highlights the importance of the head group in determining affinity for the enzyme's active site. Palmitanilide, therefore, is not a direct functional substitute for PEA but a valuable tool for probing structure-activity relationships (SAR) around the FAAH active site.

Substrate Specificity FAAH Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for Palmitanilide (6832-98-0)


Investigating Mechanisms of Gram-Positive Bacterial Membrane Disruption

Given its specific, electrostatic-based mechanism of action against Gram-positive bacteria like Bacillus cereus, Palmitanilide is best applied as a probe to study bacterial cell wall and membrane interactions. Its defined activity profile, as noted in the antimicrobial evidence [1], makes it suitable for experiments aiming to understand the initial steps of membrane perturbation by amphiphilic compounds. Researchers can use it to compare against other membrane-active agents with different charge distributions or chain lengths.

FAAH Inhibition Assays as a Weak Inhibitor Control or SAR Probe

In endocannabinoid research, Palmitanilide serves as a valuable control compound due to its weak, micromolar FAAH inhibition (IC50 ~1.95 µM) [1]. This is in stark contrast to potent nanomolar inhibitors [2]. It is ideal for experiments where a baseline level of enzyme inhibition is required without completely abolishing FAAH activity, or for structure-activity relationship (SAR) studies comparing the effect of the anilide head group against the native ethanolamide (PEA) .

Green Chemistry Process Development for Fatty Acid Amide Synthesis

The well-documented lipase-catalyzed synthesis of Palmitanilide, which achieves an 88.9% yield under mild conditions [1], makes it an excellent model compound for developing and optimizing enzymatic amidation processes. Researchers in biocatalysis and green chemistry can use this system to study enzyme kinetics, operational stability, and substrate scope for the production of fatty acid anilides, which have industrial applications in detergents and cosmetics [2].

Analytical Method Development and Quality Control Standards

The availability of Palmitanilide with a high certified purity (>98.0% by HPLC and total nitrogen) and a well-defined melting point (90.0-93.0 °C) from commercial sources [1][2] positions it as a reliable standard for analytical method development. It can be used as a reference material for calibrating HPLC methods for fatty acid amide analysis or as a standard for differential scanning calorimetry (DSC) to study the thermal behavior of this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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